N-(4-hydroxyphenyl)-2-(methylamino)acetamide
Overview
Description
N-(4-hydroxyphenyl)-2-(methylamino)acetamide is a chemical compound known for its significant role in various scientific and industrial applications It is structurally characterized by the presence of a hydroxyphenyl group and a methylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(methylamino)acetamide typically involves the reaction of 4-hydroxyacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of advanced equipment and techniques to ensure consistent quality and efficiency. The industrial methods focus on maximizing yield while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as diperiodatocuprate(III) in an alkaline medium.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride under controlled conditions to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which are identified using techniques like IR, NMR, and GC-MS .
Scientific Research Applications
N-(4-hydroxyphenyl)-2-(methylamino)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Similar in structure but lacks the methylamino group.
N-hydroxy-N-(4-hydroxyphenyl)acetamide: Contains an additional hydroxy group compared to N-(4-hydroxyphenyl)-2-(methylamino)acetamide.
Uniqueness
This compound is unique due to the presence of both hydroxyphenyl and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-(methylamino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-6-9(13)11-7-2-4-8(12)5-3-7/h2-5,10,12H,6H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHFXMQJARQDAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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